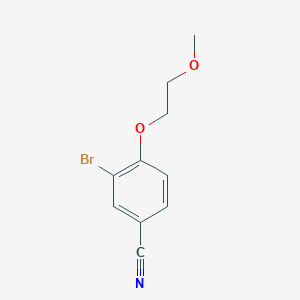

3-Bromo-4-(2-methoxyethoxy)benzonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Bromo-4-(2-methoxyethoxy)benzonitrile can be achieved from 3, 4-bis (2-methoxyethoxy)benzaldehyde. The traditional synthetic method required harsh reaction conditions and long reaction time. 3, 4-Bis (2-methoxyethoxy)benzaldehyde and hydroxylamine hydrochloride were conducted in formic acid using a certain amount of pyridine as a catalyst .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(2-methoxyethoxy)benzonitrile can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-4-(2-methoxyethoxy)benzonitrile: is a versatile intermediate in organic synthesis. Its bromo and nitrile functional groups make it a valuable precursor for further chemical modifications. It can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules. This compound is particularly useful in constructing heterocyclic structures that are prevalent in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as an intermediate for the synthesis of various drug candidates. Its structure allows for the introduction of pharmacophores through substitution reactions, aiding in the development of new medications with potential therapeutic applications .

Materials Science

The benzonitrile moiety of 3-Bromo-4-(2-methoxyethoxy)benzonitrile is significant in materials science. It can be incorporated into polymers or small molecules that form part of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The electron-withdrawing nature of the nitrile group can improve the electronic properties of these materials .

Chemical Engineering

In chemical engineering, this compound can be used to study process optimization for the synthesis of fine chemicals. Its reactivity profile can help in understanding reaction kinetics and thermodynamics, which are crucial for designing efficient and scalable chemical processes .

Environmental Studies

3-Bromo-4-(2-methoxyethoxy)benzonitrile: may also find applications in environmental studies, particularly in the analysis of degradation products of organic compounds in water or soil. Its stability under various conditions can provide insights into the persistence of similar compounds in the environment .

Biochemistry Research

In biochemistry, this compound could be used to modify biomolecules or create probes for understanding molecular interactions. The bromo group can be utilized for site-specific labeling of proteins or nucleic acids, aiding in the study of biological systems .

Analytical Chemistry

Analytical chemists might employ 3-Bromo-4-(2-methoxyethoxy)benzonitrile as a standard or reagent in chromatography and spectroscopy. Its unique spectral properties can help in the identification and quantification of similar compounds in complex mixtures .

Theoretical Chemistry Studies

Finally, in theoretical chemistry, the compound’s molecular structure can be analyzed using computational methods to predict its reactivity, stability, and interaction with other molecules. This can inform the design of new compounds with desired properties before they are synthesized in the lab .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-4-(2-methoxyethoxy)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

Propiedades

IUPAC Name |

3-bromo-4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQINDIEFCDHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-methoxyethoxy)benzonitrile | |

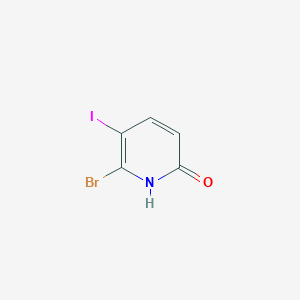

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

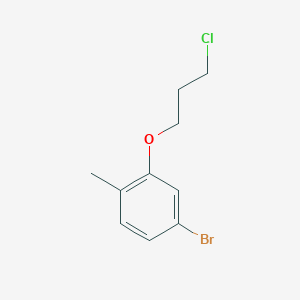

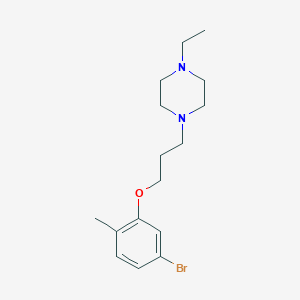

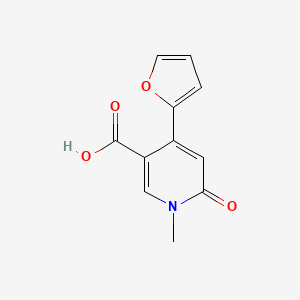

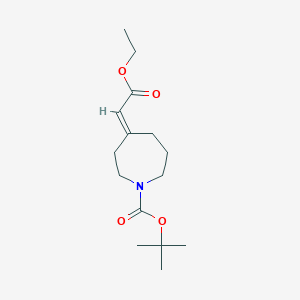

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)

![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)